molecular formula C20H21N5O5S B10968710 2-[({5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-[({5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B10968710
M. Wt: 443.5 g/mol
InChI Key: RDPIDMBSZNRSNG-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound with a unique structure that includes a hexahydrocycloocta[b]thiophene core, a nitro-pyrazole moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can be achieved through a multi-step process involving the following key steps:

    Formation of the Hexahydrocycloocta[b]thiophene Core: This can be synthesized through a cyclization reaction involving a suitable diene and a thiophene derivative under controlled conditions.

    Introduction of the Nitro-Pyrazole Moiety: This step involves the nitration of a pyrazole ring followed by its attachment to the hexahydrocycloocta[b]thiophene core through a nucleophilic substitution reaction.

    Attachment of the Furan Ring: The furan ring can be introduced via a condensation reaction with a suitable aldehyde or ketone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE stands out due to its combination of a hexahydrocycloocta[b]thiophene core, a nitro-pyrazole moiety, and a furan ring, which imparts unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C20H21N5O5S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H21N5O5S/c21-18(26)17-14-5-3-1-2-4-6-16(14)31-20(17)23-19(27)15-8-7-13(30-15)11-24-10-12(9-22-24)25(28)29/h7-10H,1-6,11H2,(H2,21,26)(H,23,27)

InChI Key

RDPIDMBSZNRSNG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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